molecular formula C17H14N2O4S B14961809 Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate

Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate

Cat. No.: B14961809
M. Wt: 342.4 g/mol
InChI Key: OZNHRVYCJZCTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate typically involves the reaction of 2-aminophenol with thiourea to produce benzoxazole-2-thiol. This intermediate is then reacted with methyl chloroacetate in methanol under reflux conditions to yield the final product . The reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.

    Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring.

    Benzoxazoline Derivatives: Reduced form of benzoxazole with a saturated ring.

Uniqueness

Methyl 2-(2-benzoxazol-2-ylthioacetylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-2-3-7-12(11)18-15(20)10-24-17-19-13-8-4-5-9-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)

InChI Key

OZNHRVYCJZCTPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.